

# Technical Monograph: Propyl Anthranilate

## Spectroscopic Profiling

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### Compound of Interest

Compound Name: Propyl anthranilate

CAS No.: 30954-98-4

Cat. No.: B1195654

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CAS: 14987-77-0 | IUPAC: Propyl 2-aminobenzoate Version: 2.1 | Status: Validated Protocol[1]  
[2]

## Executive Summary

**Propyl anthranilate** (PA) represents a critical scaffold in both fragrance chemistry and medicinal pharmacophores.[1][2] Unlike its methyl analog, the propyl chain introduces increased lipophilicity (

), altering its bioavailability and retention characteristics in formulation.[2] This guide provides a definitive spectroscopic breakdown of PA, focusing on the structural intramolecular hydrogen bonding that defines its stability and unique fluorescence properties.

The following data and protocols are synthesized for researchers requiring rigorous structural validation and impurity profiling.

## Part 1: Structural Elucidation & Spectroscopic Signature[1]

The spectroscopic identity of **propyl anthranilate** is governed by the ortho-effect, where the amine proton forms a stable 6-membered intramolecular hydrogen bond with the carbonyl oxygen. This interaction significantly perturbs standard ester frequencies.[1][2]

## Infrared Spectroscopy (FT-IR)

Mechanism: The intramolecular H-bond weakens the

bond character, shifting the absorption to a lower wavenumber compared to non-conjugated esters (typically 1735-1750  $\text{cm}^{-1}$ ).

Functional Group	Wavenumber ( )	Diagnostic Insight
N-H Stretch	3480 & 3370	Primary amine doublet (asymmetric/symmetric).[1][2] Sharpness indicates free character despite H-bonding.
C=O[1][2] Stretch	1685 - 1705	The "Anthranilate Shift." Lower frequency confirms ortho-substitution and H-bonding.[1][2]
N-H Bend	1615	Scissoring vibration, often overlapping with aromatic .[1][2]
C-O Stretch	1240 - 1260	Strong ester linkage vibration. [1][2]
Aromatic C-H	750	Ortho-substituted benzene ring (out-of-plane bending).[1][2]

## Nuclear Magnetic Resonance ( <sup>1</sup>H & <sup>13</sup>C NMR)

Solvent:

(Chloroform-d) is the standard for comparative analysis.[1][2] <sup>1</sup>H NMR Data (400 MHz,

) The aromatic region displays a characteristic ABCD pattern, distinct from para-substituted isomers.[2]

Position	Shift (ppm)	Multiplicity	Integration	Assignment Logic
Ar-H (C3)	7.85 - 7.92	dd (Hz)	1H	Deshielded by carbonyl anisotropy. <sup>[1][2]</sup> Most downfield aromatic signal. <sup>[1][2]</sup>
Ar-H (C5)	7.22 - 7.28	td (Hz)	1H	Para to amine. <sup>[1][2]</sup>
Ar-H (C4)	6.60 - 6.68	td	1H	Meta to amine. <sup>[1][2]</sup>
Ar-H (C6)	6.60 - 6.65	dd	1H	Shielded by electron-donating (ortho). <sup>[1][2]</sup>
	5.70 - 5.80	Broad Singlet	2H	Exchangeable. <sup>[1][2]</sup> Broadening due to quadrupole relaxation of N.
	4.20 - 4.25	Triplet (Hz)	2H	Deshielded by ester oxygen. <sup>[1][2]</sup>
	1.72 - 1.82	Sextet	2H	Methylene bridge. <sup>[1][2]</sup>
	0.98 - 1.05	Triplet (Hz)	3H	Terminal methyl. <sup>[1][2]</sup>

## Mass Spectrometry (EI-MS)

Ionization: Electron Impact (70 eV).[1][2] The fragmentation is driven by the stability of the anthraniloyl cation and the "Ortho Effect" (McLafferty-like rearrangements are suppressed due to the rigid H-bond).

### Diagnostic Diagram: Fragmentation Logic

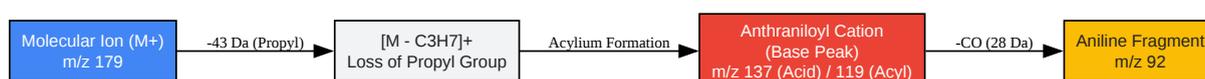


Figure 1: Primary fragmentation pathway for Propyl Anthranilate (EI-MS).

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### [1][2] Key Fragments:

- m/z 179: Molecular Ion (ngcontent-ng-c2307461527="" \_ngghost-ng-c2764567632="" class="inline ng-star-inserted">).[1][2]
- m/z 136/137: Characteristic rearrangement involving H-transfer (loss of alkene).[1][2]
- m/z 119:  
(Anthraniloyl cation) – Diagnostic Base Peak.[1][2]
- m/z 92:  
(Cyclopentadienyl imine/Aniline substructure).[1][2]

## Part 2: Synthesis & Impurity Profiling[1][2]

While Fischer esterification is common, the Isatoic Anhydride Route is preferred for high-purity applications (pharmaceutical intermediates) as it avoids strong acid catalysts that can degrade the amine.

## Protocol: Base-Catalyzed Ring Opening

Reaction: Isatoic Anhydride + 1-Propanol

Propyl Anthranilate +

[1][2]

Workflow Diagram

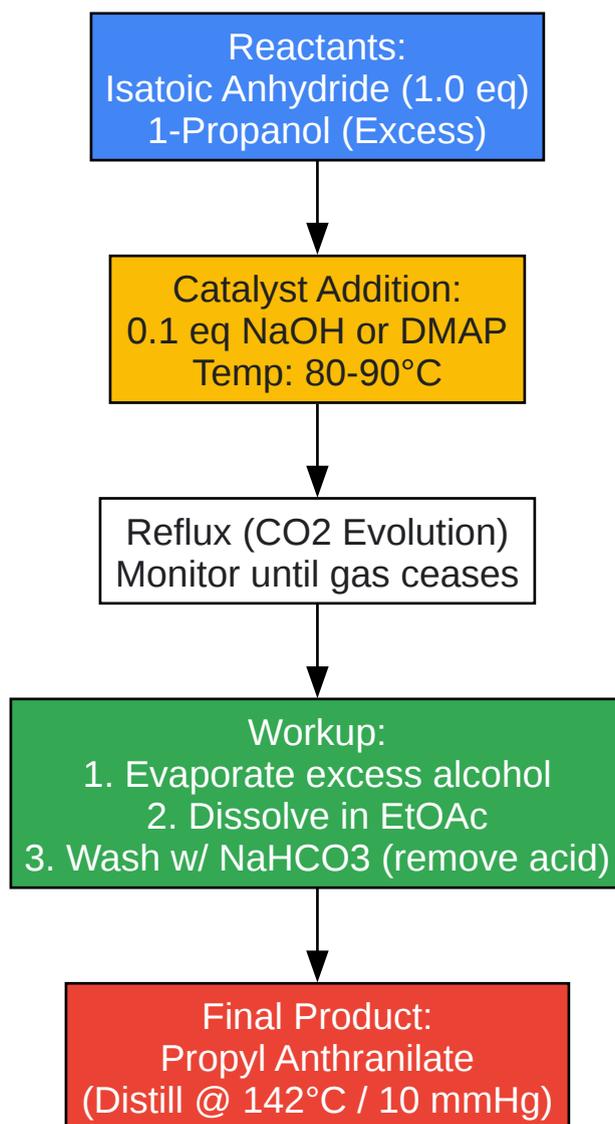


Figure 2: High-yield synthesis via Isatoic Anhydride decarboxylation.

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## Impurity Markers

When analyzing commercial or synthesized samples, look for these specific spectral artifacts:

- Anthranilic Acid: Broad -OH stretch ( $2500\text{-}3300\text{ cm}^{-1}$ ) in IR.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Isatoic Anhydride: Distinctive anhydride carbonyl doublets at  $1780$  and  $1730\text{ cm}^{-1}$ .[\[1\]](#)[\[2\]](#)
- Oxidation Products: Darkening of color (yellow brown) correlates with the appearance of azo-dimer signals in LC-MS.[\[1\]](#)[\[2\]](#)

## Part 3: Functional Applications (Fluorescence)[\[2\]](#)

**Propyl anthranilate** exhibits Intramolecular Charge Transfer (ICT) fluorescence, making it a valuable probe for solvatochromic studies and biological imaging.[\[1\]](#)[\[2\]](#)

- Excitation ( $\lambda_{\text{ex}}$ ):  $\sim 335\text{ nm}$  (UV-A region).[\[1\]](#)[\[2\]](#)
- Emission ( $\lambda_{\text{em}}$ ):  $410\text{ - }445\text{ nm}$  (Violet-Blue).[\[1\]](#)[\[2\]](#)
- Stokes Shift: Large ( $\sim 75\text{-}80\text{ nm}$ ), reducing self-quenching artifacts.[\[1\]](#)[\[2\]](#)

Application Note: The fluorescence quantum yield is sensitive to solvent polarity.[\[1\]](#) In non-polar solvents (hexane), emission is intense and blue-shifted.[\[1\]](#)[\[2\]](#) In polar protic solvents (methanol), the emission is quenched and red-shifted due to the disruption of the intramolecular H-bond by the solvent.

## References

- National Institute of Standards and Technology (NIST). **Propyl anthranilate** Mass Spectrum (EI).[\[1\]](#)[\[2\]](#) NIST Mass Spectrometry Data Center.[\[1\]](#)[\[2\]](#) [\[Link\]](#)[\[2\]](#)
- PubChem. Propyl 2-aminobenzoate Compound Summary. National Center for Biotechnology Information.[\[1\]](#)[\[2\]](#) [\[Link\]](#)[\[2\]](#)
- The Good Scents Company. **Propyl Anthranilate** Chemical Properties and Safety.[\[1\]](#)[\[2\]](#)[\[Link\]](#)[\[2\]](#)

- Beeby, A., & Jones, A. E. The photophysical properties of menthyl anthranilate: a UV-A sunscreen. [1][2][4] Photochemistry and Photobiology (2000). [1][2][4] (Referenced for ICT mechanism in anthranilate esters). [1][2] [[Link](#)]

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## Sources

- 1. Propyl anthranilate | C<sub>10</sub>H<sub>13</sub>NO<sub>2</sub> | CID 95016 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. Methyl anthranilate - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [[kpu.pressbooks.pub](https://kpu.pressbooks.pub)]
- 4. The photophysical properties of menthyl anthranilate: a UV-A sunscreen - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Technical Monograph: Propyl Anthranilate Spectroscopic Profiling]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1195654#propyl-anthranilate-spectroscopic-data>]

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